molecular formula C21H30N6 B1654869 N,N,N',N',N'',N''-Hexaallyl-1,3,5-triazine-2,4,6-triamine CAS No. 2830-12-8

N,N,N',N',N'',N''-Hexaallyl-1,3,5-triazine-2,4,6-triamine

Cat. No.: B1654869
CAS No.: 2830-12-8
M. Wt: 366.5 g/mol
InChI Key: MCGWUHXQWMFRNN-UHFFFAOYSA-N
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Description

N,N,N’,N’,N’‘,N’'-Hexaallyl-1,3,5-triazine-2,4,6-triamine is a chemical compound with the molecular formula C21H30N6. It is characterized by a triazine ring, which is a six-membered ring with three carbon atoms and three nitrogen atoms. The triazine ring is substituted with six allyl groups

Preparation Methods

The synthesis of N,N,N’,N’,N’‘,N’'-Hexaallyl-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with allylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

N,N,N’,N’,N’‘,N’'-Hexaallyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: The allyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N,N’,N’,N’‘,N’'-Hexaallyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which N,N,N’,N’,N’‘,N’'-Hexaallyl-1,3,5-triazine-2,4,6-triamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The allyl groups can participate in covalent bonding with active sites, leading to inhibition or activation of enzymatic activity. The triazine ring provides a stable scaffold that can interact with various biological pathways.

Comparison with Similar Compounds

N,N,N’,N’,N’‘,N’'-Hexaallyl-1,3,5-triazine-2,4,6-triamine can be compared with other triazine derivatives such as:

    N,N,N’,N’,N’‘,N’'-Hexamethyl-1,3,5-triazine-2,4,6-triamine: Similar structure but with methyl groups instead of allyl groups.

    N,N,N’,N’,N’‘,N’'-Hexaethyl-1,3,5-triazine-2,4,6-triamine: Similar structure but with ethyl groups instead of allyl groups.

The uniqueness of N,N,N’,N’,N’‘,N’'-Hexaallyl-1,3,5-triazine-2,4,6-triamine lies in its allyl groups, which provide additional reactivity and potential for forming complex structures .

Properties

IUPAC Name

2-N,2-N,4-N,4-N,6-N,6-N-hexakis(prop-2-enyl)-1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6/c1-7-13-25(14-8-2)19-22-20(26(15-9-3)16-10-4)24-21(23-19)27(17-11-5)18-12-6/h7-12H,1-6,13-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGWUHXQWMFRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1=NC(=NC(=N1)N(CC=C)CC=C)N(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60182553
Record name N,N,N',N',N'',N''-Hexaallyl-1,3,5-triazine-2,4,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2830-12-8
Record name Tris(diallylamine)-s-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2830-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,N',N',N'',N''-Hexaallyl-1,3,5-triazine-2,4,6-triamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002830128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N',N',N'',N''-Hexaallyl-1,3,5-triazine-2,4,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N',N'',N''-hexaallyl-1,3,5-triazine-2,4,6-triamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.724
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N,N,N′,N′,N′′,N′′-Hexaallyl-1,3,5-triazine-2,4,6-triamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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